An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole (CAS Number: 81819-14-9)
An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole (CAS Number: 81819-14-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromomethyl-4,5-diphenyl-oxazole, a key heterocyclic intermediate in synthetic organic chemistry. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its primary application as a crucial precursor in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. Furthermore, this guide discusses the potential biological activities of the broader class of oxazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, to provide a context for future research and drug discovery efforts.
Chemical and Physical Properties
2-Bromomethyl-4,5-diphenyl-oxazole is a solid organic compound with the molecular formula C₁₆H₁₂BrNO. Its chemical structure features a central oxazole ring substituted with a bromomethyl group at the 2-position and two phenyl groups at the 4 and 5-positions. This arrangement makes the bromomethyl group highly reactive and susceptible to nucleophilic substitution, a key feature exploited in its synthetic applications.
| Property | Value |
| CAS Number | 81819-14-9 |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Solid |
| IUPAC Name | 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole |
Synthesis and Reactivity
The synthesis of 2-Bromomethyl-4,5-diphenyl-oxazole is typically achieved through a multi-step process, starting from readily available precursors. The reactivity of the bromomethyl group is central to its utility as a synthetic intermediate.
Experimental Protocol: Synthesis of 2-Bromomethyl-4,5-diphenyl-oxazole
The synthesis can be conceptualized as a two-stage process: the formation of a chloromethyl intermediate followed by a halogen exchange reaction.
Step 1: Synthesis of 2-Chloromethyl-4,5-diphenyl-oxazole
This step involves the reaction of benzoin with chloroacetyl chloride to form an ester intermediate, which is then cyclized to the oxazole.
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Materials: Benzoin, Chloroacetyl chloride, Pyridine, Ammonium acetate, Acetic acid.
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Procedure:
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Dissolve benzoin in a suitable solvent such as dichloromethane or chloroform.
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Add pyridine to the solution as a base.
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Slowly add chloroacetyl chloride to the reaction mixture at a controlled temperature (typically 0-5 °C).
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Allow the reaction to proceed for several hours at room temperature to form the chloroacetyl ester of benzoin.
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Isolate the ester and purify it.
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Reflux the purified ester with ammonium acetate in glacial acetic acid to effect cyclization to 2-chloromethyl-4,5-diphenyl-oxazole.
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Cool the reaction mixture and pour it into water to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry. Purify further by recrystallization.
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Step 2: Halogen Exchange to Yield 2-Bromomethyl-4,5-diphenyl-oxazole
The chloro group is replaced with a bromo group in a Finkelstein-type reaction.
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Materials: 2-Chloromethyl-4,5-diphenyl-oxazole, Sodium bromide or Lithium bromide, Acetone.
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Procedure:
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Dissolve 2-chloromethyl-4,5-diphenyl-oxazole in acetone.
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Add an excess of sodium bromide or lithium bromide.
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Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and remove the precipitated sodium or lithium chloride by filtration.
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Evaporate the acetone from the filtrate under reduced pressure.
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The resulting crude 2-Bromomethyl-4,5-diphenyl-oxazole can be purified by recrystallization from a suitable solvent like ethanol.
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Reactivity Profile
The primary site of reactivity in 2-Bromomethyl-4,5-diphenyl-oxazole is the bromomethyl group. The bromine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups at the 2-position of the oxazole ring.
Application in the Synthesis of Oxaprozin
The most significant application of 2-Bromomethyl-4,5-diphenyl-oxazole is as a key building block in the synthesis of Oxaprozin, a widely used NSAID.
Experimental Protocol: Synthesis of Oxaprozin
This synthesis involves the alkylation of diethyl malonate with 2-Bromomethyl-4,5-diphenyl-oxazole, followed by hydrolysis and decarboxylation.
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Materials: 2-Bromomethyl-4,5-diphenyl-oxazole, Diethyl malonate, Sodium ethoxide or Sodium hydride, Ethanol, Sodium hydroxide, Hydrochloric acid.
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Procedure:
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Prepare a solution of sodium ethoxide in ethanol or a suspension of sodium hydride in a suitable aprotic solvent like tetrahydrofuran (THF).
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Slowly add diethyl malonate to the base at a controlled temperature to form the malonate enolate.
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Add a solution of 2-Bromomethyl-4,5-diphenyl-oxazole to the enolate solution.
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Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, neutralize, and extract the product with a suitable organic solvent.
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Purify the resulting diethyl 2-(4,5-diphenyl-oxazol-2-ylmethyl)malonate.
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Hydrolyze the purified diester using an aqueous solution of sodium hydroxide with heating.
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After saponification is complete, acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation, yielding Oxaprozin.
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Cool the mixture to precipitate Oxaprozin, which can then be collected by filtration, washed, and recrystallized.
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Diagram: Synthesis of Oxaprozin
Caption: Synthetic pathway from 2-Bromomethyl-4,5-diphenyl-oxazole to Oxaprozin.
Biological Activity and Potential Applications
While 2-Bromomethyl-4,5-diphenyl-oxazole is primarily valued as a synthetic intermediate, the broader class of oxazole-containing compounds exhibits a wide range of biological activities.
Anti-inflammatory Activity
The direct biological activity of 2-Bromomethyl-4,5-diphenyl-oxazole is not extensively documented. However, its role as a precursor to Oxaprozin strongly suggests that its derivatives are potent anti-inflammatory agents. Oxaprozin functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: Oxaprozin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Potential Anticancer Activity
Numerous studies have highlighted the potential of various 2,4,5-trisubstituted oxazole derivatives as anticancer agents. These compounds have been shown to exhibit antiproliferative activity against a range of cancer cell lines.[5][6][7] The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and targeting of various signaling pathways involved in cancer cell growth and survival.[6] While no specific anticancer data for 2-Bromomethyl-4,5-diphenyl-oxazole has been found, its core structure is a promising scaffold for the development of novel oncology therapeutics.
Potential Antimicrobial Activity
The oxazole nucleus is a component of several natural and synthetic compounds with antimicrobial properties. Research on various oxazole derivatives has demonstrated activity against a spectrum of bacteria and fungi. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The potential of 2-Bromomethyl-4,5-diphenyl-oxazole as a lead compound for new antimicrobial agents warrants further investigation.
Conclusion
2-Bromomethyl-4,5-diphenyl-oxazole is a valuable and reactive intermediate in organic synthesis, with its most prominent role being in the production of the anti-inflammatory drug Oxaprozin. While direct quantitative data on its biological activity is limited, the well-established pharmacological profile of its derivatives, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial applications, underscores the importance of the 4,5-diphenyl-oxazole scaffold in medicinal chemistry. This technical guide provides a foundation for researchers and drug development professionals to utilize this compound in the synthesis of known pharmaceuticals and to explore the development of novel therapeutic agents based on its versatile chemical structure. Further research into the direct biological effects and molecular targets of 2-Bromomethyl-4,5-diphenyl-oxazole could unveil new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caspjim.com [caspjim.com]
